3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-2-one
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Overview
Description
3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a quinolinone core, a pyrrolidine ring, and a triazole moiety, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolinone core, followed by the introduction of the pyrrolidine ring and the triazole moiety. Key steps may include:
Formation of the Quinolinone Core: This can be achieved through cyclization reactions involving aniline derivatives and β-ketoesters under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions using appropriate pyrrolidine derivatives.
Attachment of the Triazole Moiety: The triazole ring is often introduced through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinolinone core or the triazole moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinolinone core, pyrrolidine ring, or triazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Scientific Research Applications
3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole moiety, in particular, is known for its ability to form strong interactions with metal ions and proteins, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-2-one: can be compared with other quinolinone derivatives, pyrrolidine-containing compounds, and triazole-based molecules.
Similar Compounds: this compound, this compound, and this compound.
Uniqueness
The uniqueness of this compound lies in its combination of a quinolinone core, a pyrrolidine ring, and a triazole moiety, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-[(2S)-2-(triazol-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c23-16-14(10-12-4-1-2-6-15(12)19-16)17(24)22-8-3-5-13(22)11-21-9-7-18-20-21/h1-2,4,6-7,9-10,13H,3,5,8,11H2,(H,19,23)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUMKFJYNLXFFH-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC3=CC=CC=C3NC2=O)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC3=CC=CC=C3NC2=O)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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